26,27-Dinorergost-5-ene-3beta,24-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
26,27-Dinorergost-5-ene-3beta,24-diol is a chemical compound with the molecular formula C26H44O2. It is a derivative of ergosterol, a sterol found in fungi and protozoa. This compound is characterized by its unique structure, which includes multiple rings and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 26,27-Dinorergost-5-ene-3beta,24-diol typically involves the modification of ergosterol or similar sterol compounds. One common method includes the reduction of ergosterol derivatives followed by selective hydroxylation at specific positions. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes at specific positions.
Reduction: Reduction reactions can further modify the hydroxyl groups, converting them into other functional groups such as alkanes.
Substitution: The compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alkanes .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 26,27-Dinorergost-5-ene-3beta,24-diol involves its interaction with specific molecular targets within cells. It may influence cell membrane integrity and signaling pathways, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and gene expression .
Comparison with Similar Compounds
- Ergosterol
- Cholesterol
- Lanosterol
Comparison: 26,27-Dinorergost-5-ene-3beta,24-diol is unique due to its specific hydroxylation pattern and structural modifications. Unlike ergosterol, it has additional hydroxyl groups that confer different chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H44O2 |
---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
17-(5-hydroxy-5-methylhexan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C26H44O2/c1-17(10-13-24(2,3)28)21-8-9-22-20-7-6-18-16-19(27)11-14-25(18,4)23(20)12-15-26(21,22)5/h6,17,19-23,27-28H,7-16H2,1-5H3 |
InChI Key |
USOOWRCOYYNZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.